N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide
Overview
Description
N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound that belongs to the class of quinoxaline sulfonamides. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties . The incorporation of a sulfonamide group into the quinoxaline framework enhances its therapeutic potential and broadens its applications in various fields.
Preparation Methods
The synthesis of N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under reflux conditions to form quinoxaline derivatives . The resulting quinoxaline is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline-2-yl-benzenesulfonyl chloride. Finally, the sulfonyl chloride is reacted with 4-fluoroaniline under solvent-free conditions to yield the desired compound .
Chemical Reactions Analysis
N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes, leading to its antibacterial, antifungal, and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3-(4-fluorophenylamino)quinoxalin-2-yl)benzenesulfonamide can be compared with other quinoxaline sulfonamide derivatives, such as:
2-(4-methoxyphenyl)-quinoxaline-2-yl-benzenesulfonamide: This compound also exhibits antibacterial activity but differs in its substituent groups, which may affect its pharmacological properties.
4-fluoro-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide: Similar in structure but with different substituents, leading to variations in biological activities.
The uniqueness of this compound lies in its specific combination of a fluorophenylamino group and a quinoxaline sulfonamide framework, which contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(4-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLUNECDBSSHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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